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Compound of Interest

Compound Name: 1-(4-Fluorophenyl)guanidine

Cat. No.: B1348145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 1-(4-
Fluorophenyl)guanidine. Due to a lack of publicly available experimental spectra for this

specific compound, this document primarily presents predicted data, supplemented with

information from structurally similar compounds to offer a comprehensive analytical profile. This

guide is intended to support researchers in the identification and characterization of 1-(4-
Fluorophenyl)guanidine.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for 1-(4-Fluorophenyl)guanidine.

Table 1: Predicted ¹H NMR Spectroscopic Data
Atom No.

Predicted Chemical Shift
(ppm)

Multiplicity

Phenyl-H (ortho to F) 7.1 - 7.3 m

Phenyl-H (meta to F) 7.0 - 7.2 m

Guanidino-NH 6.8 - 7.5 br s

Disclaimer: This is a predicted spectrum and actual experimental values may vary.
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Atom Expected Chemical Shift Range (ppm)

C=N (Guanidino) 155 - 165

C-F (Phenyl) 158 - 165 (d, ¹JCF ≈ 240-250 Hz)

C-N (Phenyl) 135 - 145

CH (Phenyl, ortho to F) 118 - 125 (d, ²JCF ≈ 20-25 Hz)

CH (Phenyl, meta to F) 114 - 117 (d, ³JCF ≈ 5-10 Hz)

Note: The chemical shift ranges and coupling constants are estimations based on data for

structurally similar compounds, such as 2-(4-fluorophenyl)pyridine and other substituted

guanidines.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Expected Wavenumber
Range (cm⁻¹)

Vibration Mode

N-H (Guanidino) 3100 - 3500 Stretching

C=N (Guanidino) 1630 - 1680 Stretching

C-N 1250 - 1350 Stretching

C-F (Aromatic) 1100 - 1250 Stretching

Aromatic C-H 3000 - 3100 Stretching

Aromatic C=C 1450 - 1600 Stretching

Note: These are general expected ranges for the functional groups present in the molecule.

Table 4: Predicted Mass Spectrometry Data
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Adduct Predicted m/z

[M+H]⁺ 154.07750

[M+Na]⁺ 176.05944

[M-H]⁻ 152.06294

[M+NH₄]⁺ 171.10404

[M+K]⁺ 192.03338

[M]⁺ 153.06967

Data sourced from PubChem.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

These are based on standard laboratory practices for similar organic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)guanidine in a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will

depend on the solubility of the compound and the desired exchange of labile protons.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.

IR Spectroscopy
Sample Preparation:

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the spectrum of the sample over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled

to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Data Acquisition:
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Introduce the sample solution into the ion source.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts.

The resulting spectrum will show the mass-to-charge ratio (m/z) of the detected ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-(4-Fluorophenyl)guanidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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